molecular formula C11H22N4 B13473098 1-Nonyl-1h-1,2,3-triazol-4-amine

1-Nonyl-1h-1,2,3-triazol-4-amine

Cat. No.: B13473098
M. Wt: 210.32 g/mol
InChI Key: BCONVJXWNYEQQY-UHFFFAOYSA-N
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Description

1-Nonyl-1h-1,2,3-triazol-4-amine is a compound belonging to the class of 1,2,3-triazoles, which are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Nonyl-1h-1,2,3-triazol-4-amine can be synthesized through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as “click chemistry.” This method involves the reaction of a nonyl azide with a terminal alkyne in the presence of a copper catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and in various solvents like water or organic solvents .

Industrial Production Methods: Industrial production of this compound may involve scaling up the CuAAC reaction. This process requires careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-Nonyl-1h-1,2,3-triazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Nonyl-1h-1,2,3-triazol-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Nonyl-1h-1,2,3-triazol-4-amine involves its interaction with molecular targets through hydrogen bonding, dipole-dipole interactions, and π-stacking. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to chelate metal ions also plays a role in its mechanism of action .

Comparison with Similar Compounds

Uniqueness: 1-Nonyl-1h-1,2,3-triazol-4-amine is unique due to its long nonyl chain, which can influence its solubility, reactivity, and interaction with biological targets. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous .

Properties

Molecular Formula

C11H22N4

Molecular Weight

210.32 g/mol

IUPAC Name

1-nonyltriazol-4-amine

InChI

InChI=1S/C11H22N4/c1-2-3-4-5-6-7-8-9-15-10-11(12)13-14-15/h10H,2-9,12H2,1H3

InChI Key

BCONVJXWNYEQQY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCN1C=C(N=N1)N

Origin of Product

United States

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